molecular formula C8H13N3O3 B1198302 gamma-Glutamyl-beta-aminopropiononitrile

gamma-Glutamyl-beta-aminopropiononitrile

Cat. No. B1198302
M. Wt: 199.21 g/mol
InChI Key: VQPVVWAFTIFKDD-LURJTMIESA-N
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Description

Gamma-Glutamyl-beta-aminopropiononitrile belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamyl-beta-aminopropiononitrile is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamyl-beta-aminopropiononitrile can be biosynthesized from beta-aminopropionitrile.
Gamma-glutamyl-beta-aminopropiononitrile is a nitrile that is L-glutamine in which one of the hydrogens attached to the amide nitrogen is replaced by a 2-cyanoethyl group. It has a role as a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid, a L-glutamine derivative, an aliphatic nitrile and a secondary carboxamide. It derives from a beta-aminopropionitrile.

Scientific Research Applications

Enzyme Structure and Mechanism

Gamma-glutamyltranspeptidase (GGT) is a key enzyme in glutathione metabolism. The crystal structure of GGT from Escherichia coli was determined, revealing its role in hydrolyzing gamma-glutamyl bonds in compounds like glutathione and transferring gamma-glutamyl groups to other amino acids and peptides (Okada et al., 2006).

Role in Atherosclerosis and Coronary Heart Disease

GGT is associated with increased risk of coronary heart disease (CHD) and atherosclerosis. Elevated GGT activity correlates with cardio-metabolic risk factors, metabolic syndrome, systemic inflammation, and oxidative stress. Its role in plaque instability suggests direct involvement in atherosclerosis pathophysiology (Ndrepepa et al., 2018).

Vitamin K Dependent Carboxylase

An approach to trapping gamma-glutamyl radical intermediates in vitamin K dependent carboxylase involves using alpha, beta-methyleneglutamic acid. This aims to intercept the gamma-glutamyl free radical, a key step in the enzyme's mechanism (Slama et al., 1990).

Lymphoid Cell Surface Marker

Gamma-glutamyl transpeptidase, located on lymphoid cell surfaces, exhibits the same substrate specificity as epithelial cell enzymes. Its expression levels reflect differentiation in normal and neoplastic cells, making it a potential marker in these areas (Novogrodsky et al., 1976).

Role in Carcinogenesis

GGT plays a role in carcinogenesis due to its high expression in many human tumors and carcinogen-induced tumors in animals. It is involved in detoxification of xenobiotics, suggesting its importance in cancer development and treatment (Hanigan, 1998).

Involvement in Amino Acid Transport

GGT in rat small intestine may be involved in amino acid and dipeptide uptake, with its activity correlating with the rate of intestinal absorption of these compounds (Garvey et al., 1976).

Clinical Applications and Physiological Roles

Serum gamma-glutamyl transferase (GGT) is used as an index of liver dysfunction and marker of alcohol intake. Recent studies have improved our understanding of its role in counteracting oxidative stress and its associations with coronary heart disease, Type 2 diabetes, and stroke (Whitfield, 2001).

properties

Product Name

gamma-Glutamyl-beta-aminopropiononitrile

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

VQPVVWAFTIFKDD-LURJTMIESA-N

Isomeric SMILES

C(CNC(=O)CC[C@@H](C(=O)O)N)C#N

SMILES

C(CNC(=O)CCC(C(=O)O)N)C#N

Canonical SMILES

C(CNC(=O)CCC(C(=O)O)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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